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SMN2-Stablizer-27 -

SMN2-Stablizer-27

Catalog Number: EVT-1535477
CAS Number:
Molecular Formula: C14H12ClFN2O2S
Molecular Weight: 326.77
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SMN2-Stablizer-27 is a stablizer of survival of motor neuron 2 (SMN2), and a post-translationally stablizing SMN protein for the treatment of spinal muscular atrophy (SMA).
Overview

SMN2-Stabilizer-27 is a modified antisense oligonucleotide designed to enhance the splicing of the Survival Motor Neuron 2 gene, which is crucial in the treatment of spinal muscular atrophy. Spinal muscular atrophy is a genetic disorder characterized by the loss of motor neurons, leading to muscle wasting and weakness. The SMN2 gene produces a protein that can partially compensate for the loss of the SMN1 gene, but it is often mis-spliced, resulting in insufficient functional protein production. The SMN2-Stabilizer-27 specifically targets regulatory elements within the SMN2 pre-mRNA to promote exon inclusion and increase functional SMN protein levels.

Source: The compound was developed through extensive research into alternative splicing mechanisms and antisense oligonucleotide technology, with significant contributions from studies focusing on the modulation of SMN2 splicing .

Classification: SMN2-Stabilizer-27 falls under the category of therapeutic oligonucleotides, specifically designed for splice modulation. It is classified as an antisense oligonucleotide that utilizes chemical modifications to enhance stability and efficacy in vivo.

Synthesis Analysis

The synthesis of SMN2-Stabilizer-27 involves several key methods:

  1. Solid-phase synthesis: The oligonucleotide is synthesized using automated solid-phase techniques, allowing for precise control over nucleotide sequences and modifications.
  2. Chemical modifications: The compound incorporates 2′-O-methyl (2′-OMe) and 2′-O-(2-methoxyethyl) (MOE) modifications to enhance stability against nucleases and improve binding affinity to target RNA sequences.
  3. Purification and characterization: Following synthesis, the oligonucleotide undergoes purification via high-performance liquid chromatography (HPLC) to remove any unreacted starting materials or by-products. Characterization techniques such as mass spectrometry and capillary electrophoresis are employed to confirm the identity and purity of the final product .
Molecular Structure Analysis

The molecular structure of SMN2-Stabilizer-27 consists of a sequence of nucleotides designed to hybridize with specific regions of the SMN2 pre-mRNA. Key structural features include:

  • Length: The oligonucleotide typically comprises 18 nucleotides.
  • Backbone modifications: The presence of a modified sugar backbone enhances resistance to degradation.
  • Targeting sequence: It specifically binds to an intronic silencer element (ISS-N1) within intron 7 of the SMN2 gene, promoting exon 7 inclusion during splicing.

Data from studies indicate that effective binding leads to significant increases in full-length SMN protein production .

Chemical Reactions Analysis

The primary chemical reaction involved in the action of SMN2-Stabilizer-27 is its hybridization with the target RNA sequence. This process can be described as follows:

  1. Hybridization: The oligonucleotide binds to its complementary RNA sequence through Watson-Crick base pairing.
  2. Splicing modulation: By binding to ISS-N1, it prevents the splicing machinery from recognizing this region as a silencer, thereby facilitating the inclusion of exon 7 in the mature mRNA transcript.
  3. Increased protein expression: The resultant mRNA translates into increased levels of full-length SMN protein, which is critical for motor neuron health .
Mechanism of Action

The mechanism by which SMN2-Stabilizer-27 exerts its effects involves several steps:

  1. Target recognition: The antisense oligonucleotide selectively binds to ISS-N1 within intron 7 of the SMN2 pre-mRNA.
  2. Inhibition of splicing repression: By masking this silencer element, it effectively reduces its repressive influence on exon 7 inclusion during mRNA processing.
  3. Enhanced exon inclusion: This leads to a higher ratio of full-length SMN2 transcripts being produced, which translates into increased levels of functional SMN protein necessary for neuronal function.

Data from animal models have shown that administration of this compound can significantly raise levels of full-length SMN protein in tissues such as spinal cord and brain .

Physical and Chemical Properties Analysis

The physical and chemical properties of SMN2-Stabilizer-27 include:

  • Molecular weight: Approximately 5 kDa, depending on nucleotide composition.
  • Solubility: Highly soluble in aqueous solutions due to its modified backbone.
  • Stability: Enhanced stability compared to unmodified oligonucleotides due to chemical modifications that protect against enzymatic degradation.
  • Melting temperature (Tm): Typically higher than that of unmodified counterparts, indicating stronger binding affinity to target RNA.

These properties contribute to its effectiveness as a therapeutic agent for spinal muscular atrophy .

Applications

SMN2-Stabilizer-27 has significant scientific applications primarily in:

  1. Therapeutic development for spinal muscular atrophy: It represents a promising approach for treating spinal muscular atrophy by enhancing endogenous SMN protein production.
  2. Research tool for studying RNA splicing mechanisms: Its ability to modulate splicing provides insights into alternative splicing regulation and its implications in various diseases.
  3. Potential use in gene therapy strategies: As part of broader therapeutic regimens targeting genetic disorders associated with splicing defects .
Introduction to SMN2 Biology and Spinal Muscular Atrophy (SMA) Pathophysiology

Genetic Basis of SMA: Role of SMN1 Deletion and SMN2 Compensation Failure

Spinal Muscular Atrophy (SMA) is an autosomal recessive neurodegenerative disorder caused primarily by homozygous deletions or mutations in the Survival Motor Neuron 1 (SMN1) gene located on chromosome 5q13.2. As the second most common fatal autosomal recessive disorder after cystic fibrosis, SMA affects approximately 1 in 6,000–11,000 live births, with a carrier frequency of 1:40–1:60 in the general population [1] [9]. The SMN1 gene encodes the survival motor neuron (SMN) protein, which is essential for motor neuron viability. Humans possess a nearly identical paralog gene, SMN2, which arose from an intrachromosomal duplication event in primate evolution [9]. While SMN2 shares >99% sequence identity with SMN1, it fails to compensate for SMN1 loss due to a single critical nucleotide difference that alters RNA splicing. This genetic insufficiency results in critically low levels of functional SMN protein, triggering progressive degeneration of α-motor neurons in the spinal cord, leading to muscle weakness, paralysis, and respiratory failure [1] [6].

Table 1: Genetic Basis of SMA Pathogenesis

Genetic ComponentFunctionConsequence in SMA
SMN1 genePrimary source of full-length SMN protein (FL-SMN)Homozygous deletion/mutation in >95% of cases
SMN2 geneProduces ~10–15% FL-SMN due to splicing defectCopy number inversely correlates with disease severity
SMN proteinEssential for snRNP assembly, mRNA transport, neuronal functionCritical deficiency causes motor neuron degeneration

Structural and Functional Differences Between SMN1 and SMN2 Transcripts

The fundamental molecular distinction between SMN1 and SMN2 lies in a single-nucleotide transition (c.840C>T) in exon 7 of SMN2. Though this C-to-T substitution does not alter the amino acid sequence (both encode glycine at codon 280), it critically disrupts an exonic splicing enhancer (ESE) recognized by serine/arginine-rich splicing factor 2 (SRSF2) [7] [9]. This transition also creates an exonic splicing silencer (ESS) that recruits heterogeneous nuclear ribonucleoproteins (hnRNPs) such as hnRNP-A1, further suppressing exon 7 inclusion. Consequently, ~90% of SMN2 transcripts undergo alternative splicing that excludes exon 7, producing a truncated isoform (SMNΔ7) [3] [8]. The remaining ~10% of transcripts that include exon 7 generate full-length SMN protein identical to that produced by SMN1. This structural divergence explains why SMN2 cannot functionally compensate for SMN1 loss despite its near-identical sequence [7].

Table 2: Structural and Functional Divergence Between SMN1 and SMN2

FeatureSMN1SMN2Functional Consequence
Exon 7 nucleotide 6Cytosine (C)Thymine (T)Disrupts SRSF2 binding site
Exon 7 inclusion rate>90%<15%SMN2 produces minimal FL-SMN
Primary transcriptFull-length SMN (FL-SMN)SMNΔ7 (truncated)SMNΔ7 is unstable and non-functional
Protein half-life~48 hoursSMNΔ7: ~6–8 hoursRapid degradation of SMNΔ7

Exon 7 Splicing Dysregulation in SMN2: Molecular Consequences for SMN Protein Stability

The exclusion of exon 7 in SMN2 transcripts has profound implications for SMN protein stability and function. The exon 7-encoded region (16 amino acids) contains critical oligomerization domains essential for SMN self-association and formation of stable multimeric complexes [3]. SMNΔ7 protein, lacking these domains, exhibits severely impaired oligomerization capacity and a significantly reduced half-life (6–8 hours) compared to full-length SMN (48 hours) [2] [8]. Biochemical studies demonstrate that SMNΔ7 fails to form stable complexes with Gemin proteins, compromising its role in small nuclear ribonucleoprotein (snRNP) assembly—a fundamental process in spliceosome function [2]. Furthermore, SMNΔ7 is prone to rapid ubiquitination and degradation via the ubiquitin-proteasome system (UPS), whereas full-length SMN is stabilized through its incorporation into high-molecular-weight complexes [2] [10]. This inherent instability of SMNΔ7 means that even when SMN2 produces full-length transcripts, the overall cellular concentration of functional SMN protein remains critically low in SMA patients.

Table 3: Molecular Consequences of SMN2 Exon 7 Splicing Dysregulation

Splicing VariantStructural FeaturesBiochemical PropertiesFunctional Impact
Full-length SMNContains exon 7-encoded oligomerization domainForms stable oligomers; half-life ~48 hoursSupports snRNP assembly and neuronal functions
SMNΔ7Lacks exon 7 (Δ280–291); truncated C-terminusImpaired oligomerization; half-life 6–8 hoursRapidly degraded; non-functional
Ubiquitination statusMinimal ubiquitinationHyper-ubiquitinatedTargeted for proteasomal degradation

SMN2 as a Therapeutic Target: Rationale for Stabilizer Development

Given that all SMA patients retain at least one copy of SMN2, this gene represents a compelling therapeutic target. The inverse correlation between SMN2 copy number and disease severity provides genetic validation for this approach: patients with 3–4 SMN2 copies typically develop milder type III/IV SMA, while those with 1–2 copies exhibit severe type I/II disease [1] [6]. Current FDA-approved therapies (nusinersen, risdiplam, onasemnogene abeparvovec) focus on increasing SMN2-derived full-length transcripts or supplementing functional SMN1 cDNA. However, these approaches have limitations: splicing modifiers only partially correct exon 7 inclusion, and gene therapy faces challenges related to vector biodistribution and immune responses [9]. SMN2-Stabilizer-27 represents a novel mechanistic class that targets the post-translational vulnerability of SMN protein. By inhibiting SMN ubiquitination and subsequent proteasomal degradation, stabilizers enhance the half-life and functionality of existing SMN protein—including the residual full-length SMN produced by SMN2 and the unstable SMNΔ7 isoform [10]. This protein-stabilizing approach may complement transcriptional or splicing modifiers by maximizing functional output from limited SMN expression.

Table 4: Therapeutic Strategies Targeting SMN2 in SMA

Therapeutic ApproachMechanismLimitationsAdvantages of Stabilizers
Splicing modificationIncrease exon 7 inclusion (e.g., risdiplam)Partial efficacy; pharmacokinetic challengesTargets post-translational regulation
Gene replacementDeliver functional SMN1 cDNA (e.g., Zolgensma)Immune responses; biodistribution limitsNon-viral; preserves endogenous regulation
Transcriptional activationEnhance SMN2 promoter activity (e.g., HDAC inhibitors)Low specificity; off-target effectsSpecific to SMN ubiquitination pathway
Protein stabilizationBlock ubiquitin-mediated degradation (SMN2-Stabilizer-27)Requires sufficient baseline expressionSynergizes with splicing/transcriptional approaches

Properties

Product Name

SMN2-Stablizer-27

IUPAC Name

3-Chloro-4-fluoro-N-(5-(1-hydroxycyclobutyl)thiazol-2-yl)benzamide

Molecular Formula

C14H12ClFN2O2S

Molecular Weight

326.77

InChI

InChI=1S/C14H12ClFN2O2S/c15-9-6-8(2-3-10(9)16)12(19)18-13-17-7-11(21-13)14(20)4-1-5-14/h2-3,6-7,20H,1,4-5H2,(H,17,18,19)

InChI Key

ILXVNGJDYBXBLK-UHFFFAOYSA-N

SMILES

O=C(NC1=NC=C(C2(O)CCC2)S1)C3=CC=C(F)C(Cl)=C3

Solubility

Soluble in DMSO

Synonyms

SMN2-Stablizer-27; SMN2 Stablizer-27; SMN2-Stablizer 27; SMN2 Stablizer 27

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